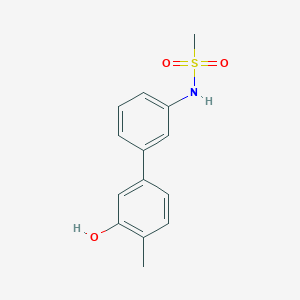
4-(2-Chloro-5-methoxycarbonylphenyl)-2-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloro-5-methoxycarbonylphenyl)-2-methylphenol, 95% (abbreviated as 4-CMP-2-MP) is a phenolic compound that is used in a variety of scientific research applications. It is a colorless solid with a melting point of 144-146 °C and a boiling point of 246-250 °C. 4-CMP-2-MP is soluble in most organic solvents, including methanol, ethanol, and acetone. It has a variety of applications in the fields of biochemistry, pharmacology, and organic synthesis.
Applications De Recherche Scientifique
4-(2-Chloro-5-methoxycarbonylphenyl)-2-methylphenol, 95% has a variety of applications in scientific research. It has been used in the synthesis of novel heterocyclic compounds, such as 1,2,3-triazoles and 1,2,4-triazoles. It has also been used in the synthesis of biologically active compounds, such as antioxidants, anti-inflammatory agents, and antifungal agents. Additionally, 4-(2-Chloro-5-methoxycarbonylphenyl)-2-methylphenol, 95% has been used in the synthesis of polymers for use in drug delivery systems.
Mécanisme D'action
4-(2-Chloro-5-methoxycarbonylphenyl)-2-methylphenol, 95% acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It also has anti-inflammatory properties, which are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, 4-(2-Chloro-5-methoxycarbonylphenyl)-2-methylphenol, 95% has antifungal activity, which is thought to be due to its ability to inhibit the growth of fungal cells.
Biochemical and Physiological Effects
4-(2-Chloro-5-methoxycarbonylphenyl)-2-methylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. Additionally, it has been shown to have an inhibitory effect on the growth of fungal cells. Furthermore, 4-(2-Chloro-5-methoxycarbonylphenyl)-2-methylphenol, 95% has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-Chloro-5-methoxycarbonylphenyl)-2-methylphenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, which makes it easy to store and handle. Additionally, it is soluble in most organic solvents, which makes it easy to use in a variety of experiments. However, 4-(2-Chloro-5-methoxycarbonylphenyl)-2-methylphenol, 95% is toxic and should be handled with care. Additionally, it has a relatively low solubility in water, which may limit its use in some experiments.
Orientations Futures
There are several potential future directions for 4-(2-Chloro-5-methoxycarbonylphenyl)-2-methylphenol, 95%. It could be used in the development of new drugs for the treatment of oxidative stress and inflammation. Additionally, it could be used in the development of new antifungal agents. Furthermore, it could be used in the development of new polymers for use in drug delivery systems. Finally, it could be used in the synthesis of new heterocyclic compounds for use in medicinal chemistry.
Méthodes De Synthèse
4-(2-Chloro-5-methoxycarbonylphenyl)-2-methylphenol, 95% can be synthesized from the reaction of 2-chloro-5-methoxycarbonylphenol and 2-methylphenol in the presence of an acid catalyst. The reaction is carried out at a temperature of 70-80 °C for 3-4 hours. The product is then purified by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
methyl 4-chloro-3-(4-hydroxy-3-methylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-7-10(4-6-14(9)17)12-8-11(15(18)19-2)3-5-13(12)16/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDWHNLLOOSCGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)OC)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684031 |
Source


|
| Record name | Methyl 6-chloro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261959-44-7 |
Source


|
| Record name | Methyl 6-chloro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

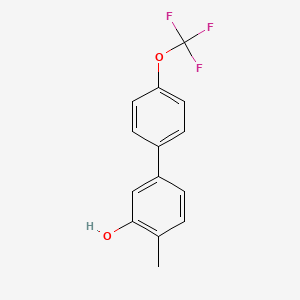

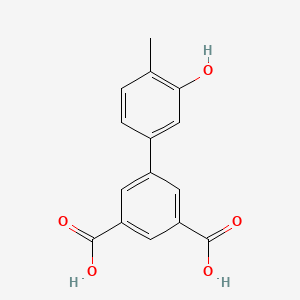

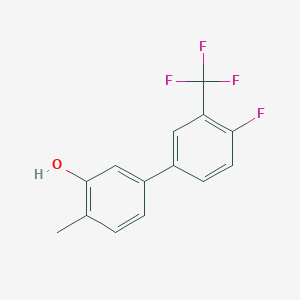
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-methylphenol, 95%](/img/structure/B6372488.png)
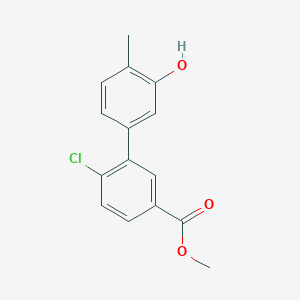
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol, 95%](/img/structure/B6372491.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-methylphenol, 95%](/img/structure/B6372499.png)
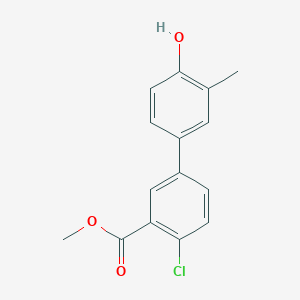
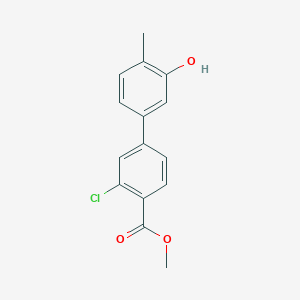
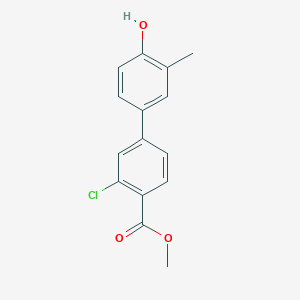
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methylphenol, 95%](/img/structure/B6372519.png)
